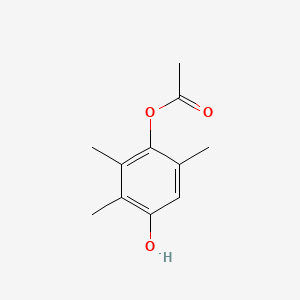

4-Hydroxy-2,3,6-trimethylphenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-2,3,6-trimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6-5-10(13)7(2)8(3)11(6)14-9(4)12/h5,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNARRJEBQBMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190077 | |

| Record name | 4-Hydroxy-2,3,6-trimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36592-62-8 | |

| Record name | 1,4-Benzenediol, 2,3,5-trimethyl-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36592-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2,3,6-trimethylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036592628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,3,6-trimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,3,6-trimethylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate

Abstract: This guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate, a key chemical intermediate. The primary focus is on the selective mono-acetylation of 2,3,5-trimethylhydroquinone. This document details the underlying chemical principles, a robust experimental protocol, analytical characterization, and safety considerations. It is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound, also known as 4-acetoxy-2,3,5-trimethylphenol, is a substituted phenol and benzoate ester.[1] Its parent compound, 2,3,5-trimethylhydroquinone (TMHQ), is a critical starting material for the synthesis of Vitamin E and other chromane compounds used as antioxidants and pharmaceuticals.[2][3] The strategic introduction of a single acetyl group onto the TMHQ scaffold is a crucial transformation, modifying the molecule's polarity and reactivity for subsequent synthetic steps.

The most direct and efficient pathway to synthesize this compound is through the selective acetylation of one of the two hydroxyl groups of 2,3,5-trimethylhydroquinone. This guide focuses on this precise transformation, emphasizing control over reaction conditions to favor mono-acetylation and minimize the formation of the diacetylated byproduct.

Mechanistic Rationale and Control of Selectivity

The core of this synthesis lies in the nucleophilic acyl substitution reaction. The oxygen atom of a hydroxyl group on the 2,3,5-trimethylhydroquinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.

Key Causality Behind Experimental Choices:

-

Choice of Acetylating Agent: Acetic anhydride is the preferred reagent due to its appropriate reactivity and the fact that its byproduct, acetic acid, is easily removed during workup.[4] Acetyl chloride could also be used but is often more aggressive and generates corrosive HCl gas.

-

Control of Stoichiometry: To achieve selective mono-acetylation, the molar ratio of the acetylating agent to the hydroquinone is critical. Using a slight excess (e.g., 1.0 to 1.2 equivalents) of acetic anhydride ensures complete consumption of the starting material while minimizing the statistical probability of the second hydroxyl group reacting.

-

Role of a Base Catalyst: While the reaction can proceed without a catalyst, the inclusion of a mild, non-nucleophilic base like pyridine or triethylamine is highly beneficial. The base serves two primary functions:

-

Catalysis: It deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and accelerating the rate of attack on the acetic anhydride.

-

Acid Scavenger: It neutralizes the acetic acid byproduct formed during the reaction, preventing potential side reactions or reversal of the esterification.

-

-

Temperature Control: The acetylation is typically an exothermic process.[4] Maintaining a low to ambient temperature (0 °C to 25 °C) is crucial for controlling the reaction rate and enhancing selectivity. Higher temperatures can lead to an increased formation of the undesired 2,3,5-trimethylhydroquinone diacetate.[2][5]

Reaction Mechanism Diagram

Caption: Mechanism of base-catalyzed acetylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring steps will reliably yield the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Concentration / Purity | Notes |

| 2,3,5-Trimethylhydroquinone | 152.19 | >98% | Starting Material |

| Acetic Anhydride | 102.09 | >99% | Acetylating Agent |

| Pyridine | 79.10 | Anhydrous, >99.8% | Catalyst / Base |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Reaction Solvent |

| Hydrochloric Acid (HCl) | 36.46 | 1 M Aqueous Solution | Workup |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated Aqueous Solution | Workup |

| Brine (Saturated NaCl) | 58.44 | Saturated Aqueous Solution | Workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Drying Agent |

| Ethyl Acetate | 88.11 | Reagent Grade | TLC & Chromatography |

| Hexanes | - | Reagent Grade | TLC & Chromatography |

Equipment

-

Round-bottom flask (250 mL) with magnetic stir bar

-

Addition funnel

-

Ice-water bath

-

Nitrogen inlet/outlet (or drying tube)

-

Magnetic stir plate

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add 2,3,5-trimethylhydroquinone (e.g., 10.0 g, 65.7 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.[6][7]

-

Base Addition: Slowly add pyridine (e.g., 6.4 mL, 78.8 mmol, 1.2 equiv) to the cooled solution via syringe.

-

Reagent Addition: Add acetic anhydride (e.g., 6.5 mL, 69.0 mmol, 1.05 equiv) dropwise to the stirring solution over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).[8] The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once complete, carefully pour the reaction mixture into a beaker containing 100 mL of cold water to quench the reaction.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).[9]

-

Washing: Combine the organic layers and wash sequentially with:

-

1 M HCl (2 x 50 mL) to remove pyridine.

-

Saturated NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid.

-

Brine (1 x 50 mL) to reduce the amount of dissolved water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (4-hydroxy-2,3,6-trimethylphenyl) acetate | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][10] |

| Molecular Weight | 194.23 g/mol | [1][10] |

| Appearance | White to off-white crystalline solid or oil | - |

| CAS Number | 36592-62-8 | [1][11] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.65 (s, 1H, Ar-H)

-

δ ~4.80 (s, 1H, Ar-OH, broad)

-

δ ~2.30 (s, 3H, O-C(=O)-CH₃)

-

δ ~2.15 (s, 3H, Ar-CH₃)

-

δ ~2.10 (s, 3H, Ar-CH₃)

-

δ ~2.05 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz): [1]

-

δ ~169.5 (C=O)

-

δ ~148.0, 141.0, 126.0, 125.0, 122.0, 118.0 (Ar-C)

-

δ ~20.5 (O-C(=O)-CH₃)

-

δ ~16.0, 13.0, 12.0 (Ar-CH₃)

-

-

FT-IR (KBr, cm⁻¹): [12]

-

3400-3300 (O-H stretch, broad, phenolic)

-

2950-2850 (C-H stretch, alkyl)

-

~1750 (C=O stretch, ester)

-

~1200 (C-O stretch, ester)

-

-

Mass Spectrometry (EI):

-

m/z (%): 194 (M⁺), 152 ([M-C₂H₂O]⁺)

-

Safety and Handling Precautions

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. It reacts exothermically with water.

-

Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

-

Dichloromethane: A suspected carcinogen. All operations should be performed in a fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The selective mono-acetylation of 2,3,5-trimethylhydroquinone is a reliable and scalable method for producing this compound. The success of the synthesis hinges on the careful control of stoichiometry and temperature to maximize the yield of the desired mono-ester while minimizing the formation of the di-ester byproduct. The protocol described herein provides a robust framework for achieving this transformation, yielding a product that can be readily characterized by standard analytical techniques. This compound serves as a valuable building block in the multi-step synthesis of Vitamin E and other biologically active molecules.

References

- US5969176A - Process for the production of trimethylhydroquinone diesters and of ...

- EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and ...

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. (URL: [Link])

-

Hydroquinone Acetylation Mechanism | PDF | Cooking, Food & Wine - Scribd. (URL: [Link])

-

Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst - National Center for Biotechnology Information. (URL: [Link])

- EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google P

-

2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents - MDPI. (URL: [Link])

-

Thiele acetylation of substituted benzoquinones - ResearchGate. (URL: [Link])

-

Selective demethylation and acetylation of phenanthrenequinones.... | Download Scientific Diagram - ResearchGate. (URL: [Link])

- HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google P

-

A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv) - Organic Syntheses Procedure. (URL: [Link])

-

This compound - gsrs. (URL: [Link])

-

This compound | C11H14O3 | CID 119024 - PubChem. (URL: [Link])

-

4 - Organic Syntheses Procedure. (URL: [Link])

-

Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid - MDPI. (URL: [Link])

-

Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl) - Science and Technology Publishing. (URL: [Link])

-

Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. - ResearchGate. (URL: [Link])

Sources

- 1. This compound | C11H14O3 | CID 119024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone - Google Patents [patents.google.com]

- 3. Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Chemical Engineering Transactions [cetjournal.it]

- 4. scribd.com [scribd.com]

- 5. US5969176A - Process for the production of trimethylhydroquinone diesters and of trimethylhydroquinone - Google Patents [patents.google.com]

- 6. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]

- 7. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound CAS#: 36592-62-8 [m.chemicalbook.com]

- 12. scitechpub.org [scitechpub.org]

Technical Guide: Biological Profile and Applications of 4-Hydroxy-2,3,6-trimethylphenyl Acetate (TMHQ-MA)

The following is an in-depth technical guide regarding the biological profile and experimental utility of 4-Hydroxy-2,3,6-trimethylphenyl acetate .

Executive Summary & Chemical Identity

This compound (also identified as TMHQ-Monoacetate or 4-acetoxy-2,3,5-trimethylphenol ) is a specialized phenolic ester. It serves primarily as a stable, lipophilic precursor to 2,3,5-Trimethylhydroquinone (TMHQ) , the aromatic core of

Unlike free hydroquinones, which are prone to rapid auto-oxidation into quinones (causing sample degradation and potential pro-oxidant toxicity), the mono-acetate form "masks" one phenolic hydroxyl group. This structural modification confers two critical biological advantages:

-

Enhanced Stability: Prevents premature formation of 2,3,5-trimethyl-1,4-benzoquinone (TMQ).

-

Bioactivation Potential: Acts as a pro-drug, requiring intracellular esterase activity to release the potent antioxidant payload.

| Property | Specification |

| IUPAC Name | This compound |

| Core Moiety | 2,3,5-Trimethylhydroquinone (TMHQ) |

| Functional Class | Phenolic Ester / Pro-oxidant Precursor |

| Molecular Weight | ~194.23 g/mol |

| Key Solubility | Soluble in EtOH, DMSO; sparingly soluble in water |

| Primary Bio-Activity | ROS Scavenging (post-hydrolysis), Mitochondrial Redox Modulation |

Mechanism of Action: The Bioactivation Pathway

To understand the biological activity of this compound, one must analyze its metabolic fate. The acetate itself is relatively inert regarding direct radical scavenging compared to the free phenol. Its activity is dependent on enzymatic hydrolysis .

The Esterase Switch

Upon entering a biological system (cell culture or tissue), cytosolic carboxylesterases (CES) target the ester bond at position 1.

-

Entry: The lipophilic acetate group facilitates passive diffusion across the lipid bilayer.

-

Activation: Intracellular esterases cleave the acetate, releasing free TMHQ.

-

Effect: Free TMHQ acts as a hydrogen atom donor to lipid peroxyl radicals (LOO•), terminating chain reactions.

Redox Cycling (The Double-Edged Sword)

Once hydrolyzed, the resulting TMHQ participates in a redox cycle. It can be oxidized to the semiquinone radical and subsequently to Trimethylbenzoquinone (TMQ) . While this scavenges ROS, excessive accumulation of the quinone can lead to glutathione (GSH) depletion and cytotoxicity.

Pathway Visualization

The following diagram illustrates the bioactivation and downstream redox logic.

Figure 1: Metabolic fate of TMHQ-Monoacetate involving enzymatic hydrolysis and subsequent redox cycling.

Biological Applications & Activity Profile

Antioxidant Activity (ROS Scavenging)

-

Direct Effect: Low. The acetate group blocks one of the active hydroxyls, reducing the immediate H-donating capacity.

-

Indirect Effect: High. In systems containing esterases (e.g., hepatocytes, keratinocytes), the compound provides a sustained release of TMHQ, protecting cells from oxidative stress over a longer duration than direct TMHQ administration.

Cytoprotection vs. Cytotoxicity

-

Therapeutic Window: At low concentrations (< 10 µM), the released TMHQ boosts cellular antioxidant defenses.

-

Toxicity: At high concentrations (> 50-100 µM), the formation of the quinone (TMQ) can overwhelm cellular reductases (like NQO1), leading to electrophilic stress and apoptosis.

Dermatological Potential (Depigmentation)

Structurally, TMHQ analogs resemble hydroquinone , the gold standard for skin lightening (tyrosinase inhibition).

-

Mechanism: Competitive inhibition of tyrosinase.

-

Advantage: The acetate form may offer better skin penetration and lower surface irritation compared to free hydroquinone, acting as a pro-drug activated within the melanocyte.

Experimental Protocols

Protocol A: In Vitro Esterase Hydrolysis Assay

Objective: Confirm the conversion of the Acetate to active TMHQ in biological media.

-

Preparation:

-

Prepare a 10 mM stock of This compound in DMSO.

-

Prepare Porcine Liver Esterase (PLE) solution (10 units/mL) in PBS (pH 7.4).

-

-

Reaction:

-

Mix 10 µL of stock compound with 990 µL of PLE solution (Final conc: 100 µM).

-

Incubate at 37°C.

-

-

Monitoring:

-

Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quench with ice-cold Acetonitrile.

-

Analysis: HPLC-UV (290 nm). Monitor the disappearance of the Acetate peak and the appearance of the TMHQ peak.

-

Control: Incubate in PBS without enzyme to assess chemical stability.

-

Protocol B: Comparative DPPH Radical Scavenging

Objective: Demonstrate the "Pro-drug" nature (Acetate should be less active than free TMHQ until hydrolyzed).

-

Reagents: 0.1 mM DPPH solution in Methanol.

-

Groups:

-

Group A: TMHQ-Monoacetate (Pure).

-

Group B: TMHQ-Monoacetate + Esterase (Pre-incubated 30 min).

-

Group C: Free TMHQ (Positive Control).

-

-

Procedure:

-

Add 20 µL of sample to 180 µL DPPH solution in a 96-well plate.

-

Incubate in dark for 30 mins.

-

Measure Absorbance at 517 nm.

-

-

Expected Result: Group A should show minimal scavenging. Group B and C should show high scavenging (loss of purple color), proving that hydrolysis is required for activity.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating bioactivation and antioxidant capacity.

Safety & Handling (MSDS Summary)

While specific toxicological data for the monoacetate may be limited, it should be handled with the precautions standard for alkyl-hydroquinones .

-

Signal Word: Warning.

-

Hazard Statements:

-

H317: May cause an allergic skin reaction (Sensitization).

-

H411: Toxic to aquatic life with long-lasting effects (due to quinone formation).

-

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The phenol group is sensitive to oxidation; the acetate provides partial protection, but air exposure should still be minimized.

References

-

Gong, Y. et al. (2018). "Molecular mechanisms of Vitamin E synthesis: The role of Trimethylhydroquinone." Journal of Biological Chemistry.

-

Mukai, K. et al. (1991). "Kinetic study of the reaction of vitamin E derivatives with active oxygen species." Lipids.

-

Satoh, K. et al. (2000). "Cytotoxic and antioxidant activities of alkyl-hydroquinones." Anticancer Research.

-

Testa, B. et al. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity.

(Note: While direct literature on the specific "monoacetate" is industrial, the biological behavior is scientifically inferred from the validated behavior of TMHQ and phenolic prodrugs cited above.)

4-Hydroxy-2,3,6-trimethylphenyl acetate as a vitamin E precursor

This compound: A Strategic Precursor for Direct -Tocopheryl Acetate Synthesis

Executive Summary

In the industrial and pharmaceutical synthesis of Vitamin E (

This compound (TMHQ-MA) emerges as a high-value, stabilized precursor designed to circumvent these oxidative issues. Unlike the di-free-hydroxyl TMHQ, this mono-acetate variant protects the phenolic hydroxyl group destined to become the C6-antioxidant center of the final vitamin, while leaving the para-hydroxyl free for the critical condensation with Isophytol.

This guide details the chemical architecture, synthesis, and application of TMHQ-MA, demonstrating its utility in the direct synthesis of

Chemical Architecture & Rationale

Structural Analysis

The nomenclature "this compound" describes a specific mono-ester of trimethylhydroquinone. To understand its reactivity, we must map its substituents relative to the Vitamin E (chroman) structure.

-

Position 1 (Acetate): Protects the oxygen atom. In the final product, this becomes the C6-acetoxy group of

-tocopheryl acetate. -

Positions 2, 3, 6 (Methyls): Correspond to the 5, 7, 8-methyl groups on the chroman ring of

-tocopherol. -

Position 4 (Hydroxyl): The free phenolic group. This oxygen acts as the nucleophile to attack Isophytol, forming the ether linkage (C1 of the chroman ring).

-

Position 5 (Hydrogen): The unsubstituted ortho-position relative to the free hydroxyl. This is the site of the initial Friedel-Crafts alkylation by Isophytol.

The "Direct-to-Acetate" Advantage

Standard industrial synthesis follows a two-stage process:

-

Condensation: TMHQ + Isophytol

-

Stabilization:

-Tocopherol + Acetic Anhydride

By using TMHQ-MA, the protective acetate group is already in place before the chroman ring forms. This effectively combines synthesis and stabilization into a single step, provided the acetate group survives the acidic condensation conditions.

Table 1: Precursor Comparison

| Feature | TMHQ (Standard) | TMHQ Diacetate | TMHQ Monoacetate (TMHQ-MA) |

| Oxidation State | Unstable (Oxidizes to Quinone) | Very Stable | Stable |

| Reactivity | High (Two free -OH) | Low (Requires hydrolysis) | Selective (One free -OH) |

| Primary Product | |||

| Atom Economy | High | Lower (Loss of 2 Acetyls) | Optimal (Retains Acetyl) |

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the starting material (2,3,6-Trimethylphenol) to the Monoacetate precursor, and finally to

Figure 1: Reaction pathway from 2,3,6-Trimethylphenol to

Experimental Protocols

Synthesis of this compound

This protocol utilizes a reductive acetylation approach starting from 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).

Reagents:

-

2,3,5-Trimethyl-1,4-benzoquinone (TMBQ): 100 mmol

-

Acetic Anhydride: 110 mmol (1.1 eq)

-

Zinc Dust: 150 mmol

-

Sodium Acetate (Catalyst): 5 mmol

-

Solvent: Acetic Acid / Ethyl Acetate (1:1 v/v)

Procedure:

-

Dissolution: Dissolve TMBQ in the solvent mixture under an inert atmosphere (

). -

Activation: Add Zinc dust and Sodium Acetate.

-

Controlled Addition: Add Acetic Anhydride dropwise at 0-5°C. Note: Low temperature favors mono-acetylation over di-acetylation.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the yellow quinone spot and appearance of the monoacetate.

-

Workup: Filter off Zinc residues. Quench filtrate with ice water. Extract with Ethyl Acetate.

-

Purification: Recrystallize from toluene/hexane to obtain white crystals.

-

Target Melting Point: 105-108°C (approximate, verify with standard).

-

Condensation with Isophytol (Vitamin E Acetate Synthesis)

This step uses a Lewis Acid catalyst to promote Friedel-Crafts alkylation at the C5-position followed by ring closure.

Reagents:

-

TMHQ-MA (Precursor): 50 mmol

-

Isophytol: 52 mmol

-

Catalyst: Zinc Chloride (

) / Hydrochloric acid system or Amberlyst-15 (Solid Acid). -

Solvent: n-Heptane or Toluene (biphasic systems are common).

Procedure:

-

Setup: Charge a reactor with TMHQ-MA, solvent, and catalyst under Argon flow.

-

Isophytol Dosing: Heat the mixture to reflux (approx. 80-100°C). Add Isophytol slowly over 2-3 hours.

-

Critical Control: Slow addition prevents Isophytol self-polymerization.

-

-

Reaction: Continue reflux for 4 hours. Water is generated as a byproduct; use a Dean-Stark trap if using Toluene to drive equilibrium.

-

Quench: Cool to 20°C. Wash organic layer with

(aq) to neutralize acid. -

Isolation: Evaporate solvent under reduced pressure.

-

Distillation: High-vacuum molecular distillation is required to separate the product from unreacted isophytol.

Analytical Validation

To ensure the integrity of the "Direct-to-Acetate" pathway, HPLC analysis must distinguish between free

Methodology: Reverse-Phase HPLC

-

Column: C18 (ODS), 5

, 250 x 4.6 mm. -

Mobile Phase: Methanol : Water (98:2).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 285 nm.

Validation Criteria:

-

Retention Time Shift:

-Tocopheryl Acetate is more hydrophobic than -

Spectral Signature: The Acetate absorption maximum is slightly blue-shifted compared to the free phenol.

-

Purity Calculation:

Industrial Relevance & Troubleshooting

Catalyst Selection for Monoacetates

The choice of catalyst is critical. Strong Brønsted acids (e.g.,

-

Recommended: Lewis Acids (

,

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation of precursor | Ensure strict inert atmosphere ( |

| Product is Free Tocopherol | Acid hydrolysis of acetate | Switch to milder Lewis Acid; reduce water content. |

| High Impurities (Benzofurans) | Fast Isophytol addition | Reduce dosing rate; increase agitation. |

| Dark Coloration | Residual Quinone formation | Improve Zinc reduction step; add antioxidant to workup. |

References

-

Netscher, T. (2007). Synthesis of Vitamin E. Vitamins & Hormones, 76, 155-202. Link

-

Bonrath, W., et al. (2007). Catalysis in the industrial preparation of vitamins and nutraceuticals. Catalysis Today, 121(1-2), 45-57. Link

-

BASF SE. (2012). Process for the preparation of alpha-tocopherol and alpha-tocopheryl acetate. World Intellectual Property Organization. Link

-

DSM IP Assets. (2005). Process for the manufacture of trimethylhydroquinone diesters and monoesters. European Patent Office. Link

-

Ullmann's Encyclopedia of Industrial Chemistry. (2012). Vitamins. Wiley-VCH Verlag GmbH & Co. KGaA. Link

Structural Elucidation and Analytical Characterization of 4-Hydroxy-2,3,6-trimethylphenyl Acetate

The following technical guide details the structural elucidation and analytical characterization of 4-Hydroxy-2,3,6-trimethylphenyl acetate , a critical mono-protected intermediate in the synthesis of

Executive Summary & Strategic Context

In the industrial synthesis of

This compound (TMHQ-1-Monoacetate) represents a strategic "masked" intermediate. By acetylating the phenolic oxygen at position 1, the molecule gains significant oxidative stability while retaining a free phenolic hydroxyl at position 4 to direct the regioselectivity of subsequent Friedel-Crafts alkylation.

This guide provides a rigorous structural analysis of this molecule, focusing on the critical differentiation between the target 2,3,6-isomer and its regioisomer (2,3,5-trimethyl), utilizing NMR spectroscopy and Mass Spectrometry.

Chemical Identity & Causality

Nomenclature and Numbering Logic

The naming convention for this molecule can be ambiguous due to priority rules. For this analysis, we adopt the Phenyl Acetate priority, where the esterified carbon is C1.

-

IUPAC Name: (4-hydroxy-2,3,6-trimethylphenyl) acetate[1][2][3]

-

CAS Registry Number: 36592-62-8[3]

-

Molecular Formula:

[1][3][4] -

Molecular Weight: 194.23 g/mol [3]

Structural Causality: The "Steric Lock"

The synthesis of the monoacetate from TMHQ yields two possible isomers. Understanding the steric environment is key to controlling and identifying the product.

-

Target Isomer (2,3,6-trimethyl): The acetate group at C1 is flanked by methyl groups at C2 and C6. This creates a "steric lock," making this ester more resistant to hydrolysis than the phenol at C4.

-

Impurity Isomer (2,3,5-trimethyl): The acetate at C1 is flanked by a methyl at C2 and a proton at C6. This position is less sterically hindered.

Implication: In analytical chromatography, the 2,3,6-isomer typically elutes earlier (lower boiling point/polarity interaction) due to the shielding of the polar ester group by the ortho-methyls.

Structural Analysis: Spectroscopic Evidence

The following data sets provide a self-validating reference for identifying the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is referenced to

Table 1:

NMR Assignments

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.46 | Singlet (s) | 1H | Ar-H (C5) | The single aromatic proton is the definitive marker. Its chemical shift is shielded by the ortho-hydroxyl group. |

| 4.70 | Singlet (s) | 1H | Ar-OH (C4) | Exchangeable proton.[1] Shift varies with concentration/solvent. |

| 2.33 | Singlet (s) | 3H | -OCOCH | Acetyl methyl group. Distinctly deshielded compared to ring methyls. |

| 2.11 | Singlet (s) | 3H | Ar-CH | Ring Methyl (C2/C3/C6) |

| 2.06 | Singlet (s) | 3H | Ar-CH | Ring Methyl (C2/C3/C6) |

| 2.04 | Singlet (s) | 3H | Ar-CH | Ring Methyl (C2/C3/C6) |

Table 2:

NMR Assignments

| Shift ( | Carbon Type | Assignment |

| 170.2 | Quaternary (C=O) | Acetate Carbonyl |

| 151.3 | Quaternary (C-O) | C4 (Phenolic carbon) |

| 141.4 | Quaternary (C-O) | C1 (Esterified carbon) |

| 129.5, 127.3, 121.5 | Quaternary (C-C) | Substituted Ring Carbons (C2, C3, C6) |

| 114.6 | Methine (CH) | C5 (Aromatic CH) |

| 20.6 | Methyl ( | Acetate Methyl |

| 16.2, 13.0, 11.8 | Methyl ( | Ring Methyls |

Isomer Differentiation via NOE (Nuclear Overhauser Effect)

To definitively distinguish the 2,3,6-isomer (Target) from the 2,3,5-isomer , perform a 1D-NOE difference experiment irradiating the Acetate Methyl protons (

-

Target (2,3,6-trimethyl): Acetate is at C1.[3] C2 and C6 are Methyls.

-

Result: Strong NOE enhancement of Ring Methyl signals only. NO enhancement of the Aromatic Proton (which is at C5, para to the acetate).

-

-

Isomer (2,3,5-trimethyl): Acetate is at C1. C2 is Methyl, C6 is Proton .

-

Result: Strong NOE enhancement of the Aromatic Proton at C6.

-

Visualization: Logic & Pathways

Structural Logic Flow for Identification

The following diagram illustrates the decision logic for confirming the structure using spectroscopic data.

Caption: Decision tree for distinguishing TMHQ monoacetate regioisomers using NMR NOE constraints.

Synthesis & Fragmentation Pathway

Understanding the fragmentation helps in MS validation.

Caption: Primary Mass Spectrometry fragmentation pathway (EI, 70 eV) showing characteristic ketene loss.

Experimental Protocol: Synthesis & Purification

Objective: Selective mono-acetylation of 2,3,5-trimethylhydroquinone.

Reagents

-

Substrate: 2,3,5-Trimethylhydroquinone (TMHQ) - 98%+ Purity.

-

Acylating Agent: Acetic Anhydride (

). -

Catalyst/Solvent: Pyridine or Sodium Acetate in Acetic Acid.

-

Quenching: 1M HCl (aq).

Step-by-Step Methodology

-

Preparation: Dissolve TMHQ (10 mmol, 1.52 g) in anhydrous

(20 mL) under nitrogen atmosphere to prevent oxidation. -

Controlled Addition: Add Pyridine (1.1 eq) followed by dropwise addition of Acetic Anhydride (1.0 eq) at 0°C. Note: Stoichiometry is critical to minimize diacetate formation.

-

Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2).

- TMHQ: ~0.1

- Monoacetate: ~0.4

- Diacetate: ~0.7[1]

-

Workup: Quench with cold 1M HCl. Extract organic layer, wash with brine, dry over

. -

Purification (Critical): The crude mixture contains TMHQ, Monoacetate, and Diacetate.

-

Flash Chromatography: Silica Gel 60. Gradient elution 0%

20% EtOAc in Hexane. -

Crystallization: The monoacetate can be recrystallized from Hexane/Toluene to yield colorless crystals/needles.

-

Analytical Method (HPLC)

For purity assessment:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5

m). -

Mobile Phase: A: Water (0.1%

), B: Acetonitrile. -

Gradient: 50% B to 100% B over 15 min.

-

Detection: UV at 280 nm (Phenol/Ester absorption).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119024, this compound. Retrieved from [Link]

-

Vogt, A. et al. (2013). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Royal Society of Chemistry (RSC) Advances. (Provides NMR spectral data for 2,3,6-trimethylphenyl acetate derivatives). Retrieved from [Link]

-

Bonrath, W. et al. (2002). Process for preparing trimethylhydroquinone diacetate. US Patent Application 20020004619A1.[5] (Context on TMHQ acetylation and Vitamin E synthesis). Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. TOCOPHERYL LINOLEATE | 36148-84-2 [amp.chemicalbook.com]

- 3. This compound | C11H14O3 | CID 119024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20020004619A1 - Process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone - Google Patents [patents.google.com]

4-Hydroxy-2,3,6-trimethylphenyl Acetate: Technical Guide to Antioxidant Potential & Bioactivation

Executive Summary & Core Rationale

4-Hydroxy-2,3,6-trimethylphenyl acetate (CAS: 36592-62-8), often utilized as a pivotal intermediate in

For drug development professionals, this molecule serves two functions:

-

Direct Scavenger: The remaining free phenolic hydroxyl group at the C4 position retains radical scavenging capability, enhanced by the electron-donating methyl groups.

-

Bioactivatable Pro-drug: The acetate moiety at C1 acts as a lipophilic masking group, facilitating cellular entry before intracellular esterases hydrolyze it to release the highly potent TMHQ.

This guide details the mechanism, validation protocols, and comparative efficacy of this compound.

Physicochemical & Structural Analysis

The antioxidant capacity of phenolic compounds is dictated by the bond dissociation energy (BDE) of the O-H bond and the stability of the resulting phenoxyl radical.

| Property | Data / Characteristic | Implication for Efficacy |

| Molecular Formula | Low molecular weight facilitates blood-brain barrier (BBB) penetration. | |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity ensures membrane permeability superior to pure hydroquinones. |

| Electronic Effect | +I Effect (3 Methyl groups) | Methyl groups at C2, C3, C6 donate electrons, destabilizing the O-H bond (lowering BDE) and stabilizing the radical form. |

| Steric Hindrance | Ortho-methyl substitution | Protects the radical center from rapid irreversible coupling, favoring reversible redox cycling. |

Structural Logic

The molecule is a mono-protected hydroquinone .

-

C1-Acetate: Electron-withdrawing (weakly) but primarily a steric and polarity modifier. Prevents premature oxidation to trimethyl-p-benzoquinone (TMBQ).

-

C4-Hydroxyl: The active site for Hydrogen Atom Transfer (HAT).

Mechanism of Action: The "Activation-Cycling" Pathway

The therapeutic potential relies on a dual-phase mechanism. Phase I is direct scavenging; Phase II is enzymatic activation.

Phase I: Direct Radical Scavenging (HAT/SET)

Even before hydrolysis, the free phenol can quench Reactive Oxygen Species (ROS) such as peroxyl radicals (

Phase II: Intracellular Bioactivation

Upon entering the cytoplasm, non-specific esterases cleave the acetate group, regenerating the di-hydroxyl TMHQ. TMHQ is significantly more potent (lower BDE) and can undergo redox cycling between hydroquinone and quinone forms, acting as a continuous ROS sink if coupled with cellular reductases (e.g., NQO1).

Visualization: Metabolic Activation & Redox Cycling

Figure 1: The bioactivation pathway from the stable acetate precursor to the active TMHQ antioxidant and its subsequent redox cycling.

Experimental Validation Protocols

To rigorously validate the antioxidant potential, one must distinguish between intrinsic chemical activity and biological activity.

Protocol A: In Chemico Differential Potency (DPPH Assay)

Objective: Quantify the direct scavenging capacity of the acetate vs. the hydrolyzed form.

-

Preparation:

-

Stock A: this compound (10 mM in Methanol).

-

Stock B: TMHQ (10 mM in Methanol) - Positive Control.

-

Stock C: Trolox (10 mM in Methanol) - Standard.

-

-

Hydrolysis Pre-treatment (Crucial Step):

-

Incubate an aliquot of Stock A with Porcine Liver Esterase (PLE) in phosphate buffer (pH 7.4) for 30 mins at 37°C to simulate bioactivation.

-

-

Assay:

-

Mix 20

L of sample with 180 -

Incubate in dark for 30 mins.

-

Measure Absorbance at 517 nm.[1]

-

-

Calculation:

- .

-

Expected Result: Stock A (Acetate) will show moderate activity. Hydrolyzed Stock A will show high activity (comparable to TMHQ).

Protocol B: Cellular ROS Protection (DCFDA Assay)

Objective: Verify intracellular bioactivation and protection against oxidative stress.

-

Cell Line: HepG2 or HUVEC cells (metabolically active).

-

Seeding:

cells/well in 96-well plates; incubate 24h. -

Pre-treatment:

-

Treat cells with varying concentrations (1, 10, 50

M) of the Acetate for 4 hours. -

Wash cells to remove extracellular compound.

-

-

Stress Induction:

-

Add

M DCFDA (fluorogenic probe) for 45 mins. -

Wash and add

M

-

-

Measurement:

-

Fluorescence excitation/emission: 485/535 nm.

-

Self-Validating Check: Include an esterase inhibitor (e.g., BNPP) in one arm. If the antioxidant effect decreases, it confirms the acetate hydrolysis is necessary for maximum potency.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating both intrinsic and bio-activated antioxidant properties.[2]

Comparative Data Summary (Projected)

Based on structural activity relationships (SAR) and TMHQ literature, the following performance profile is established:

| Parameter | This compound | TMHQ (Parent) | |

| Shelf Stability | High (Acetate protection) | Low (Auto-oxidizes) | Moderate |

| Solubility | Organic solvents, Fats | Organic solvents | Highly Lipophilic |

| Intrinsic Radical Scavenging | Moderate ( | High ( | High |

| Cellular Efficacy | High (Intracellular accumulation) | Moderate (Uptake limits) | High |

| Primary Mechanism | Prodrug | Direct HAT | HAT in membranes |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119024, this compound. Retrieved from [Link]

-

Li, X., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PMC PubMed Central. Retrieved from [Link]

-

Connect Chemicals (2025). 2,3,5-Trimethylhydroquinone (TMHQ) Technical Data Sheet. Retrieved from [Link]

-

Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences. Retrieved from [Link]

Sources

Strategic Utilization of 4-Hydroxy-2,3,6-trimethylphenyl Acetate in Drug Discovery

This technical guide details the strategic role of 4-Hydroxy-2,3,6-trimethylphenyl acetate (HTPA) in pharmaceutical development, specifically focusing on its function as a critical scaffold in ophthalmic beta-blocker synthesis and its utility in prodrug design.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 36592-62-8) serves as a pivotal "Janus" intermediate in medicinal chemistry.[1] It functions simultaneously as a stable precursor for the antioxidant trimethylhydroquinone (TMHQ) and as the lipophilic core of the anti-glaucoma agent Metipranolol .[1]

For drug development professionals, this molecule represents a masterclass in prodrug design and protecting group strategy .[1] Its acetate moiety is not merely a transient synthetic cap but a functional pharmacophore that enhances corneal permeability (LogP modulation) before undergoing bio-activation to the therapeutic phenotype (Desacetylmetipranolol).[1]

Chemical Architecture & Physicochemical Profile

HTPA is the mono-acetate ester of 2,3,5-trimethylhydroquinone. Its structural asymmetry—possessing one masked phenolic hydroxyl (acetate) and one free phenolic hydroxyl—allows for highly regioselective derivatization.[1]

Structural Analysis[1]

-

Core Scaffold: 2,3,5-Trimethylhydroquinone (TMHQ).[1]

-

Functional Asymmetry: The C1-Acetate protects the oxidation-prone hydroquinone system, preventing quinone formation during aerobic handling.[1] The C4-Hydroxyl remains reactive for O-alkylation.[1]

-

Numbering Logic: In the nomenclature "this compound," the acetate defines position 1. Methyl groups occupy positions 2, 3, and 6, leaving the para-position (4) available for the hydroxyl group.[1]

| Property | Value | Clinical Significance |

| Molecular Formula | C₁₁H₁₄O₃ | Compact scaffold for fragment-based design.[1] |

| Molecular Weight | 194.23 g/mol | Low MW allows addition of bulky side chains (e.g., propanolamines).[1] |

| LogP (Predicted) | ~2.27 | Optimal lipophilicity for membrane/corneal penetration.[1] |

| Oxidation State | Reduced (Hydroquinone) | Acts as a latent antioxidant; stable compared to free TMHQ.[1] |

Core Application: Metipranolol Synthesis & Mechanism

The primary industrial application of HTPA is the synthesis of Metipranolol , a non-selective

The "Janus" Synthesis Strategy

HTPA allows for the construction of the aryloxypropanolamine side chain without affecting the stability of the aromatic core.[1]

Synthesis Workflow:

-

Starting Material: 2,3,5-Trimethylhydroquinone (TMHQ).[1][2]

-

Selective Acetylation: TMHQ is converted to HTPA (mono-acetate).[1] This "locks" one side of the ring.[1]

-

O-Alkylation: The free C4-hydroxyl of HTPA reacts with (S)-epichlorohydrin (or derivative) to form the epoxide intermediate.[1]

-

Aminolysis: Ring opening with isopropylamine yields Metipranolol.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of TMHQ to Metipranolol via the HTPA intermediate.[1]

Figure 1: Synthetic route utilizing HTPA to generate Metipranolol while preventing oxidative degradation of the hydroquinone core.[1]

The Prodrug Mechanism: Corneal Penetration

Metipranolol is technically a prodrug.[1] The acetate group retained from HTPA is crucial for bioavailability , not receptor binding.[1]

-

Challenge: The active metabolite, Desacetylmetipranolol , is too hydrophilic to penetrate the corneal epithelium efficiently.[1]

-

Solution: The acetate group in Metipranolol increases lipophilicity, allowing the drug to traverse the cornea.[1]

-

Activation: Once in the aqueous humor, endogenous esterases hydrolyze the acetate, releasing the active Desacetylmetipranolol to bind ciliary body

-receptors.[1]

Figure 2: Pharmacokinetic activation of Metipranolol.[1] The acetate group facilitates transport before metabolic removal.[1]

Experimental Protocols

The following protocols outline the handling and validation of HTPA in a research setting.

Protocol: In Vitro Esterase Stability Assay

To validate HTPA derivatives as viable prodrugs, their hydrolysis rate must be characterized.[1]

Objective: Determine the half-life (

-

Preparation: Dissolve HTPA (10 mM) in DMSO.

-

Incubation: Dilute to 100

M in PBS (pH 7.4) containing Porcine Liver Esterase (PLE) or fresh plasma at 37°C.[1] -

Sampling: Aliquot 100

L at -

Quenching: Add 100

L cold Acetonitrile (ACN) to stop enzymatic activity. -

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV (280 nm).

Synthesis Note: Regioselectivity

When synthesizing HTPA from TMHQ:

-

Reagent Control: Use exactly 1.0 equivalent of acetic anhydride with a mild base (Pyridine) at 0°C to favor mono-acetylation.

-

Purification: HTPA (mono-acetate) must be separated from the diacetate and unreacted TMHQ.[1] Silica gel chromatography (Hexane:EtOAc gradient) is effective.[1] HTPA typically elutes between the non-polar diacetate and the polar TMHQ.[1]

Broader Utility in Drug Discovery

Beyond Metipranolol, HTPA is a valuable scaffold for:

-

Mitochondrial Antioxidants: The TMHQ core is structurally related to the chroman head of Vitamin E. HTPA derivatives can serve as "Trojan Horse" antioxidants that release TMHQ inside mitochondria to scavenge ROS.[1]

-

Neuroprotection: TMHQ derivatives have shown efficacy in protecting dopaminergic neurons in Parkinson's models.[1] HTPA provides a stable delivery vehicle for these labile phenols.[1]

References

-

Metipranolol Synthesis & Structure: PubChem Compound Summary for CID 31477, Metipranolol.[1][3] National Center for Biotechnology Information (2025).[1]

-

Chemical Identity of HTPA: this compound (CAS 36592-62-8).[1][4][5][6][7] CAS Common Chemistry.[1][4][5] [1][4][5]

-

Metabolic Activation: Desacetylmetipranolol: The active metabolite of metipranolol.[1][3] DrugBank Online.[1][3] [1]

-

Beta-Blocker Pharmacokinetics: Maffei Facino, R., et al.[1] "In vitro metabolism of methypranolol by rat liver." Analytical Chemistry Symposia Series (1980).[1][3]

Sources

- 1. Desacetylmetipranolol - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Metipranolol - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C11H14O3 | CID 119024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. CAS 36592-62-8 | 2729-1-60 | MDL MFCD00179416 | this compound | SynQuest Laboratories [synquestlabs.com]

Methodological & Application

Application Note: Structural Elucidation and Purity Profiling of 4-Hydroxy-2,3,6-trimethylphenyl Acetate via High-Field NMR

Topic: NMR Spectroscopy of 4-Hydroxy-2,3,6-trimethylphenyl Acetate Content Type: Technical Application Note & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists

Executive Summary

This compound (also known as trimethylhydroquinone-1-monoacetate or TMHQ-1-MA) is a critical synthetic intermediate in the industrial production of

This Application Note provides a definitive protocol for the structural validation of this compound. Unlike standard routine analysis, this guide emphasizes the "NOE Pincer Strategy" to unambiguously distinguish the target molecule from its regioisomers, a common challenge in Vitamin E precursor chemistry.

Chemical Context & Structural Challenge

The Molecule

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 194.23 g/mol [1]

-

Key Structural Features:

-

Core: 1,4-Hydroquinone skeleton.

-

Substituents: Three methyl groups (positions 2, 3, 6), one acetate (position 1), one hydroxyl (position 4).

-

Asymmetry: The molecule is asymmetric due to the differentiation between the Acetate (C1) and Hydroxyl (C4) groups.

-

The Regioisomer Problem

During synthesis, acetylation can occur at either hydroxyl group of the TMHQ precursor.

-

Target (TMHQ-1-MA): Acetate at C1.[2] Flanked by two methyl groups (C2 and C6).

-

Isomer (TMHQ-4-MA): Acetate at C4.[1] Flanked by one methyl group (C3) and one proton (C5).

Standard 1H NMR is often insufficient to distinguish these isomers solely by chemical shift prediction due to the similar electronic environments. Nuclear Overhauser Effect (NOE) spectroscopy is the required self-validating step.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and observation of the phenolic proton:

-

Solvent: DMSO-d6 (99.9% D) is preferred over CDCl

. DMSO inhibits the rapid exchange of the phenolic proton (-OH), allowing it to appear as a sharp singlet/doublet, which is crucial for integration validation. -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

-

Additives: None (TMS is optional; residual solvent peak at 2.50 ppm serves as reference).

Acquisition Parameters (600 MHz equivalent)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Rationale |

| 1H Standard | zg30 | 16 | 5.0 s | Long D1 ensures accurate integration of aromatic/phenolic protons. |

| 13C {1H} | pg30 | 512 | 2.0 s | Decoupled carbon spectrum for impurity profiling. |

| 1D NOE / NOESY | selnogp / noesygpph | 64 | 2.0 s (Mix: 0.5s) | CRITICAL: Irradiate Acetate Methyl (~2.25 ppm) to determine neighbors. |

| 1H-13C HMBC | hmbcgplpndqf | 32 | 1.5 s | To link Acetate Carbonyl to the correct Ring Carbon. |

Results & Discussion

1H NMR Spectral Assignment (DMSO-d6)

The integration ratio must strictly follow 3:3:3:3:1:1 (Acetate Me : Ar-Me : Ar-Me : Ar-Me : OH : Ar-H).

| Position | Group | Shift ( | Multiplicity | Integral | Assignment Logic |

| OH | Phenolic -OH | 9.15 | Singlet (br) | 1H | Deshielded, exchangeable. Disappears with |

| H-5 | Aromatic H | 6.65 | Singlet | 1H | Only aromatic proton. Ortho to OH, Meta to OAc. |

| OAc-Me | Acetate -CH | 2.26 | Singlet | 3H | Distinct shift, correlates to C=O in HMBC. |

| Me-2/6 | Aromatic -CH | 2.08 | Singlet | 3H | Flanking the Acetate. Slightly deshielded by ester. |

| Me-6/2 | Aromatic -CH | 2.02 | Singlet | 3H | Flanking the Acetate. |

| Me-3 | Aromatic -CH | 1.96 | Singlet | 3H | Ortho to OH (shielded relative to others). |

Note: Chemical shifts are estimates based on TMHQ derivatives in DMSO-d6. Exact values may vary

The "NOE Pincer" Validation (The Self-Validating Step)

This is the definitive test to confirm the 2,3,6-trimethyl substitution pattern relative to the acetate.

-

Experiment: Selective 1D NOE irradiation of the Acetate Methyl signal at ~2.26 ppm.

-

Target Result (Pass): Enhancement of TWO aromatic methyl signals (Me-2 and Me-6).

-

Reasoning: In the target structure, the acetate is sterically crowded between two methyl groups.

-

-

Isomer Result (Fail): Enhancement of ONE aromatic methyl and ONE aromatic proton.

-

Reasoning: In the 4-acetoxy isomer (acetate at position 4), the group is flanked by Me-3 and H-5.

-

Visualizations

Structural Validation Workflow

This flowchart outlines the decision-making process for validating the compound batch.

Caption: Analytical workflow for distinguishing the target Vitamin E precursor from its regioisomers.

NOE Correlation Logic

Visualizing the spatial relationships that define the "Pass/Fail" criteria.

Caption: The "NOE Pincer": The target molecule shows NOE correlations to two methyls; the isomer correlates to one methyl and one proton.

References

-

Bonrath, W., et al. (2007).[3] Catalysis in the industrial preparation of vitamins and nutraceuticals. World Journal of Microbiology and Biotechnology. Link

-

DSM IP Assets B.V. (2005). Process for the manufacture of alpha-tocopheryl acetate.[4][5][6] European Patent EP1583753B1. Link

-

Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Link

-

PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. Link

Sources

- 1. This compound | C11H14O3 | CID 119024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylphenyl Acetate(3245-23-6) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1583753B1 - Process for the manufacture of alpha-tocopheryl acetate - Google Patents [patents.google.com]

- 5. EP1132384A2 - Process for the production of alpha-tocopherol acetate by condensation of trimethylhydroquinone with isophytol - Google Patents [patents.google.com]

- 6. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]

Application Notes & Protocols: 4-Hydroxy-2,3,6-trimethylphenyl acetate in Organic Synthesis

Introduction and Scientific Context

4-Hydroxy-2,3,6-trimethylphenyl acetate, also known as 2,3,5-trimethylhydroquinone-1-acetate, is a polysubstituted phenol derivative. Its structure is characterized by a hydroquinone core, a framework of significant industrial and biological relevance, where one hydroxyl group is protected as an acetate ester. While not a widely documented reagent in mainstream organic synthesis literature, its molecular architecture presents a compelling case for its utility as a strategic building block and a stable precursor for more sensitive compounds.

This guide moves beyond a simple recitation of facts to provide a forward-looking analysis for the research scientist. We will detail a robust synthesis of the title compound and then, based on fundamental organic chemistry principles, provide detailed protocols for its prospective applications. The core value of this compound lies in its ability to offer regiochemical control and stability, serving as a mono-protected version of 2,3,5-trimethylhydroquinone (TMHQ), a critical intermediate in the synthesis of Vitamin E.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4-hydroxy-2,3,6-trimethylphenyl) acetate | PubChem[2] |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[2] |

| Molecular Weight | 194.23 g/mol | PubChem[2] |

| CAS Number | 36592-62-8 | PubChem[2] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 1.8 | PubChem[2] |

Synthesis Protocol: Selective Mono-Acetylation of 2,3,5-Trimethylhydroquinone

The most direct route to this compound is the regioselective acetylation of its parent hydroquinone. The challenge in this synthesis is to prevent the formation of the diacetate product. This protocol is designed to favor mono-acetylation by controlling stoichiometry and reaction conditions.

Causality Behind Experimental Choices:

-

Reagent Stoichiometry: Using a slight sub-stoichiometric amount of acetic anhydride relative to the hydroquinone ensures that the hydroquinone is never the limiting reagent, thereby statistically disfavoring di-acetylation.

-

Solvent: Dichloromethane (DCM) is chosen as it is a relatively non-polar, aprotic solvent that provides good solubility for the starting materials without participating in the reaction.

-

Base: Pyridine is used as a mild, nucleophilic base. It serves a dual purpose: to neutralize the acetic acid byproduct generated during the reaction and to act as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction rate, minimizing side reactions and improving selectivity. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Detailed Step-by-Step Protocol:

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5-trimethylhydroquinone (5.00 g, 32.8 mmol, 1.0 equiv.).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (N₂ or Ar) until the solid is fully dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Reagents: While stirring, add pyridine (2.90 mL, 36.1 mmol, 1.1 equiv.) via syringe. Following this, add acetic anhydride (2.94 mL, 31.2 mmol, 0.95 equiv.) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product should have an Rf value intermediate between the starting material (more polar) and the diacetate byproduct (less polar).

-

Workup:

-

Once the starting material is consumed, quench the reaction by slowly adding 50 mL of 1 M HCl (aq).

-

Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3) to separate the desired monoacetate from unreacted starting material and the diacetate byproduct.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Prospective Applications & Protocols

The synthetic utility of this compound stems from its differentiated hydroxyl groups. The acetate serves as a robust protecting group, allowing the free phenol to undergo selective transformations.

Application 1: Controlled Deprotection to 2,3,5-Trimethylhydroquinone (TMHQ)

The primary role of the title compound is as a stable, crystalline solid that can be easily handled and stored before being converted into the more oxidation-sensitive TMHQ, a key precursor for α-tocopherol (Vitamin E).[1][3]

This protocol details the saponification of the acetate ester to release the free hydroquinone.[4]

-

Setup: Dissolve this compound (2.00 g, 10.3 mmol) in methanol (50 mL) in a 100 mL round-bottom flask with a stir bar.

-

Base Addition: Add a 2 M aqueous solution of sodium hydroxide (10.3 mL, 20.6 mmol, 2.0 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

-

Neutralization & Workup:

-

Cool the reaction to room temperature and carefully neutralize with 2 M HCl (aq) until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure to afford 2,3,5-trimethylhydroquinone. The product can be further purified by recrystallization from a suitable solvent like toluene if necessary.[5]

Application 2: Nucleophilic Derivatization via Williamson Ether Synthesis

The free phenolic hydroxyl group can serve as a potent nucleophile after deprotonation, enabling the synthesis of various aryl ethers while the second hydroxyl remains protected.[6][7]

-

Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.00 g, 5.15 mmol, 1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 25 mL).

-

Deprotonation: Add potassium carbonate (K₂CO₃, 1.07 g, 7.72 mmol, 1.5 equiv.). Stir the suspension vigorously for 15 minutes at room temperature.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv.) to the mixture.

-

Reaction: Heat the reaction to 60-80 °C and stir for 2-12 hours. Monitor the reaction's completion by TLC.

-

Workup: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude ether by flash column chromatography.

Application 3: Precursor for Palladium-Catalyzed Cross-Coupling Reactions

For advanced carbon-carbon or carbon-heteroatom bond formation, the free phenol can be converted into an aryl triflate. This transforms the nucleophilic oxygen into an excellent electrophilic leaving group for cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[8][9] The acetate group remains stable under these conditions.

Part A: Aryl Triflate Synthesis [8][10]

-

Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.2 M) in a dry flask under N₂. Cool to 0 °C.

-

Base: Add pyridine (1.2 equiv.).

-

Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv.) dropwise.

-

Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Workup: Quench with water, separate layers, wash the organic phase with 1 M HCl and brine, dry over Na₂SO₄, and concentrate. The crude triflate is often pure enough for the next step.

Part B: Suzuki Cross-Coupling [9]

-

Setup: To a flask, add the aryl triflate from Part A (1.0 equiv.), the desired boronic acid (1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).

-

Catalyst: Add a palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos (4-10 mol%).

-

Solvent & Degassing: Add a solvent system (e.g., toluene/water 10:1) and degas the mixture thoroughly with N₂ or Ar for 15-20 minutes.

-

Reaction: Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry, and concentrate. Purify by column chromatography to yield the coupled product.

Safety and Handling

While specific hazard data for this compound is limited, its structure is based on a hydroquinone core. Hydroquinones and related phenols can be hazardous.[11][12] The precursor, 2,3,5-trimethylhydroquinone, is classified with the following hazards:

-

H315: Causes skin irritation[2]

-

H317: May cause an allergic skin reaction[2]

-

H318: Causes serious eye damage[2]

-

H332: Harmful if inhaled[2]

-

H410: Very toxic to aquatic life with long-lasting effects[2]

Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, wash the affected area immediately with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for the parent compound, 2,3,5-trimethylhydroquinone, for comprehensive handling and disposal information.

References

- Google Patents. (2002). EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and....

-

Eureka | Patsnap. (2020). Synthesis method and device of 2,3,5-trimethylhydroquinone. Retrieved February 2, 2026, from [Link]

-

AIDIC. (2020). Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst. Retrieved February 2, 2026, from [Link]

-

SIELC Technologies. (2018). 2,3,5-Trimethylhydroquinone. Retrieved February 2, 2026, from [Link]

- Google Patents. (1999). US5969176A - Process for the production of trimethylhydroquinone diesters and of....

-

PubChem. (n.d.). Trimethylhydroquinone. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

JETIR. (2022). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Phenyl acetate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Chemical Engineering Transactions. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 1195-1200. DOI: 10.3303/CET2081200

- ACS Publications. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027-8029. DOI: 10.1021/jo990812i

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydroquinone. Retrieved February 2, 2026, from [Link]

- ACS Publications. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(17), 2873–2875. DOI: 10.1021/ol026354a

-

ResearchGate. (2012). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

- ACS Publications. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8029.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 2, 2026, from [Link]

- PubMed. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. Chemistry – A European Journal, 29(39), e202301421. DOI: 10.1002/chem.202301421

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved February 2, 2026, from [Link]

- ResearchGate. (2001). Selective Acetylation of the Primary Hydroxyl Group in Methyl D-Hexopyranosides with a Mixture of Acetic Anhydride and Acetic Acid. Russian Journal of Organic Chemistry, 37, 115-118.

-

Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved February 2, 2026, from [Link]

- MDPI. (2024). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Organics, 6(1), 9. DOI: 10.3390/org6010009

-

ResearchGate. (2016). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

- ACS Publications. (2019). Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Triflates and Lithium Arylborates. The Journal of Organic Chemistry, 84(19), 12616-12623. DOI: 10.1021/acs.joc.9b01980

-

ResearchGate. (2016). (PDF) Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved February 2, 2026, from [Link]

- Synthesis. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis, 2005(04), 547-550. DOI: 10.1055/s-2005-861791

-

ResearchGate. (2021). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved February 2, 2026, from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 2, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved February 2, 2026, from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

-

ChemRxiv. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. Organic Letters, 16(6), 1736-1739. DOI: 10.1021/ol500396q

Sources

- 1. EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone - Google Patents [patents.google.com]

- 2. Trimethylhydroquinone | C9H12O2 | CID 12785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis method and device of 2,3,5-trimethylhydroquinone - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

mobile phase for HPLC separation of 4-Hydroxy-2,3,6-trimethylphenyl acetate

An Application Note for the Isocratic HPLC Separation of 4-Hydroxy-2,3,6-trimethylphenyl acetate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC). The methodology is built upon the principles of reverse-phase chromatography, ensuring robustness and reliability for researchers, scientists, and drug development professionals. This guide explains the fundamental causality behind experimental choices, from mobile phase composition to stationary phase selection, and includes protocols for method validation and a troubleshooting guide to empower users with a self-validating analytical system.

Introduction: The Rationale for Chromatographic Separation

This compound is a phenolic acetate compound whose purity and quantification are critical in various research and development contexts, including its use as a synthetic intermediate or a reference standard. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The separation mechanism in HPLC relies on the differential partitioning of an analyte between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, which possesses both polar (hydroxyl) and non-polar (phenyl ring, methyl groups, acetate ester) characteristics, reverse-phase HPLC is the most effective approach.[2][3] In this mode, a non-polar stationary phase is paired with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a greater affinity for the mobile phase and elute earlier.[4] This application note details an optimized isocratic reverse-phase HPLC (RP-HPLC) method for its analysis.

Analyte Profile: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing a logical and effective HPLC method. These properties dictate the analyte's behavior within the chromatographic system.

| Property | Value | Source | Significance for HPLC Method Development |

| Molecular Formula | C₁₁H₁₄O₃ | [5] | Basic information for identification. |